10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
This compound belongs to the benzo[c]furochromenone family, characterized by a fused tricyclic framework with a furan ring and a chromenone moiety. The structure features a 4-methoxyphenyl substituent at position 10, a methyl group at position 7, and a tetrahydro (partially saturated) ring system (1,2,3,4-tetrahydro). These modifications influence its electronic, steric, and solubility properties, making it distinct from simpler furochromenone derivatives.
Properties
Molecular Formula |
C23H20O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H20O4/c1-13-21-19(20(12-26-21)14-7-9-15(25-2)10-8-14)11-18-16-5-3-4-6-17(16)23(24)27-22(13)18/h7-12H,3-6H2,1-2H3 |
InChI Key |
VXHOWJMSVNAOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Starting Materials :
-
Procedure :
-
Step 1 : React 4-methoxyacetophenone with phosphorus pentachloride (PCl₅) in dichloromethane at 35–40°C to form an acid chloride intermediate.
-
Step 2 : Perform Friedel-Crafts alkylation using triethylamine (Et₃N) as a base and 4-iodoaniline in dichloromethane at 0–5°C.
-
Step 3 : Cyclize the intermediate under acidic conditions (H₂O/HCl) to yield the tetrahydrobenzo[c]furochromenone core.
-
-
Yield : 83% (crude) after purification via recrystallization.
Key Data
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 35–40°C |
| Solvent (Step 2) | Dichloromethane |
| Catalyst (Step 3) | HCl |
| Purity (HPLC) | 99% |
Method 2: Propargylic Alcohol Annulation
Reaction Pathway
-
Starting Materials :
-
Procedure :
-
Step 1 : Perform a [3 + 3] annulation between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohol using p-toluenesulfonic acid (pTsOH) in 1,2-dichloroethane (DCE) at 84°C.
-
Step 2 : Catalyze the cyclization with Cu(OTf)₂ to form the furo[3,2-c]quinolone intermediate.
-
Step 3 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF).
-
Key Data
| Parameter | Value |
|---|---|
| Catalyst (Step 1) | pTsOH·H₂O (10 mol%) |
| Temperature (Step 2) | 84°C |
| Coupling Agent (Step 3) | Pd(PPh₃)₄ |
Method 3: Yb(OTf)₃-Catalyzed [3 + 2] Annulation
Reaction Pathway
-
Starting Materials :
-
Procedure :
-
Step 1 : React 4-hydroxycoumarin with β-nitroalkenes in the presence of Yb(OTf)₃ (5 mol%) in ethanol at reflux.
-
Step 2 : Reduce the nitro group to an amine using H₂/Pd-C, followed by methylation with methyl iodide (CH₃I).
-
Step 3 : Perform oxidative cyclization with CAN (ceric ammonium nitrate) to form the furochromone core.
-
Key Data
| Parameter | Value |
|---|---|
| Catalyst (Step 1) | Yb(OTf)₃ (5 mol%) |
| Reducing Agent (Step 2) | H₂/Pd-C (10 wt%) |
| Oxidizing Agent (Step 3) | CAN |
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 83% | 70–80% | 48–75% |
| Catalyst Cost | Low (HCl) | Moderate (Pd) | High (Yb(OTf)₃) |
| Reaction Time | 6–8 hours | 10–12 hours | 12–24 hours |
| Scalability | Industrial | Lab-scale | Lab-scale |
Critical Challenges and Optimizations
-
Regioselectivity :
-
Functional Group Tolerance :
-
Purification :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares the target compound with structurally related analogs from the provided evidence:
Implications of Substituent Variations
Methoxy (4-OCH₃) vs. Fluoro (4-F) Substituents
- Electronic Effects : The methoxy group is electron-donating via resonance, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing fluorine atom in CID 707752, which may reduce π-π stacking interactions .
Methyl (7-CH₃) and Tetrahydro Modifications
- Steric Effects : The 7-methyl group introduces steric hindrance, which could restrict rotational freedom or block access to binding pockets in enzymes or receptors.
Positional Isomerism (3-Methoxy vs. 4-Methoxy)
4-methoxy) could alter dipole moments and hydrogen-bonding capabilities, as seen in related aromatic systems .
Biological Activity
The compound 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a member of the chromene family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 360.4 g/mol. The structure features a fused chromene system with a methoxyphenyl substituent, which is significant for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of chromenes have shown the ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds related to this class exhibit anti-inflammatory activity. For example, certain chromene derivatives have been reported to reduce inflammation markers in cell cultures more effectively than standard anti-inflammatory drugs like dexamethasone . This suggests that the target compound may also possess similar beneficial effects.
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. Some studies indicate that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related factors . Specifically, compounds similar to 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have shown promising results against various cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may prevent oxidative damage to cells.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Induction of Apoptosis : The compound might activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study on chromene derivatives indicated that they exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range .
- Another research effort demonstrated that certain analogs displayed anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step cyclocondensation reactions. For example, chromene derivatives are synthesized via acid-catalyzed cyclization of substituted phenols with ketones or aldehydes under reflux conditions . Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic aromatic substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
- Data Table :
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Catalyst | BF₃·Et₂O (0.1 equiv) | Incremental catalyst loading |
| Reaction Time | 12–24 hours | Microwave-assisted synthesis |
| Workup | Aqueous extraction | pH-controlled precipitation |
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm). Aromatic protons in the furochromenone core appear as multiplet signals (δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon-proton correlations.
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (exact mass: ~336.12 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies are used to study its pharmacological mechanisms?
- Methodological Answer :
- In Silico Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2). Use PubChem data for receptor-ligand interaction templates .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., COX-2 inhibition).
- Cell Viability : MTT assay on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- In Vivo Models : Rodent studies with randomized block designs (e.g., 4 replicates, 5 animals/group) evaluate anti-inflammatory activity .
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
Q. Laboratory Studies :
- Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to measure degradation half-life.
- Sorption Experiments : Use batch equilibrium methods with soil samples (e.g., OECD Guideline 106).
Q. Field Studies :
- Mesocosm Models : Simulate ecosystem exposure with controlled variables (temperature, microbial activity).
Q. Data Integration :
- QSPR Models : Predict environmental persistence using physicochemical properties (logP, water solubility) .
Q. How can contradictions in reported biological activities be resolved through systematic analysis?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers. Use statistical tools (Prism, R) for heterogeneity testing .
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., identical cell lines, solvent controls).
- Mechanistic Validation : Combine knockdown (siRNA) and overexpression models to confirm target specificity .
- Critical Factors :
| Source of Contradiction | Resolution Strategy |
|---|---|
| Varied assay protocols | Harmonize OECD/FDA guidelines |
| Impurity interference | HPLC purity verification (>98%) |
| Species-specific effects | Cross-species comparative studies |
Theoretical Framework Integration
- Link research to pharmacophore models () and environmental risk assessment frameworks (). For example, the compound’s methoxy group may enhance lipid solubility, aligning with QSAR predictions for blood-brain barrier penetration .
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
